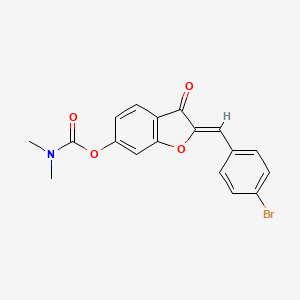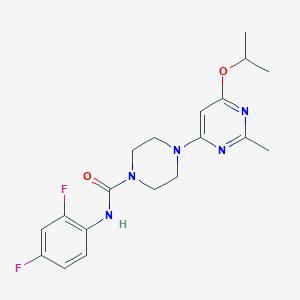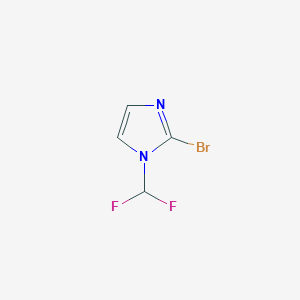![molecular formula C18H27N3O3 B2479364 4-{[(3-metilpiridin-2-il)oxi]metil}-N-[(oxolan-2-il)metil]piperidin-1-carboxamida CAS No. 2202463-86-1](/img/structure/B2479364.png)
4-{[(3-metilpiridin-2-il)oxi]metil}-N-[(oxolan-2-il)metil]piperidin-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound. This piperidine derivative contains both a pyridine and a tetrahydrofuran moiety, making it an interesting molecule for various applications, particularly in medicinal chemistry and chemical research.
Aplicaciones Científicas De Investigación
This compound has numerous applications across various fields:
Chemistry: : It's used as a building block for more complex molecules in organic synthesis.
Biology: : As a ligand in receptor studies, it helps in the investigation of receptor-ligand interactions.
Medicine: : Potential as a pharmaceutical agent, especially in drug discovery for its bioactive properties.
Industry: : Usage in material sciences for creating polymers and other functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including:
Initial formation of the pyridine ether: : Reacting 3-methyl-2-pyridinol with an appropriate halomethyl piperidine derivative under basic conditions to form the pyridine ether linkage.
Piperidine carboxamide formation: : This step may involve reacting the intermediate with oxolan-2-ylmethylamine and forming the carboxamide under mild heating and in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis methods would likely emphasize efficiency and scalability. This includes optimizing solvent use, reaction conditions like temperature and pressure, and utilizing continuous flow chemistry for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions particularly at the methyl group of the pyridine ring.
Reduction: : The carboxamide moiety may participate in reduction reactions.
Substitution: : The compound could undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : Like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reducing agents: : Such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution conditions: : Involving bases or acids to facilitate nucleophilic attack.
Major Products
The products will depend on the specific conditions and reagents used. Oxidative products could include hydroxylated derivatives, while reduction might yield amines from the carboxamide.
Mecanismo De Acción
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: : Potentially targets receptors or enzymes with an affinity for its structure.
Pathways Involved: : Could modulate biochemical pathways involving signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Compared to other piperidine derivatives:
Uniqueness: : The combination of pyridine, tetrahydrofuran, and piperidine moieties in a single structure is distinctive.
Similar Compounds: : Include piperidine carboxamides and pyridine ethers like 2-chloropyridine-3-carboxamide and N-(oxolan-2-ylmethyl)pyridine-3-carboxamide.
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide stands out due to its multifaceted applications and distinctive chemical features, making it a valuable compound in scientific research
Propiedades
IUPAC Name |
4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-4-2-8-19-17(14)24-13-15-6-9-21(10-7-15)18(22)20-12-16-5-3-11-23-16/h2,4,8,15-16H,3,5-7,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRSHQNCFHTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)



![3-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B2479286.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)

![1-benzyl-4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2479291.png)

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)
